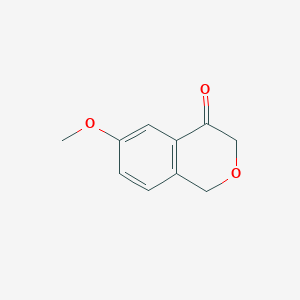

6-Methoxyisochroman-4-one

Beschreibung

Significance of the Isochromanone Scaffold in Advanced Organic Synthesis and Natural Product Chemistry

The isochromanone core is a privileged structure in medicinal chemistry and natural product synthesis. Many natural products containing this scaffold exhibit a broad spectrum of biological activities. The versatility of the isochromanone ring system allows for the construction of complex molecular architectures, making it a valuable building block for synthetic chemists.

General synthetic strategies towards isochromanones often involve intramolecular cyclization reactions. For instance, methods like the Dieckmann condensation of appropriately substituted diesters can be employed to construct the isochroman-4-one (B1313559) core. mychemblog.comnumberanalytics.comlibretexts.orgorganic-chemistry.org This reaction involves the intramolecular cyclization of a diester in the presence of a base to form a β-keto ester. Another approach involves the intramolecular cyclization of phenoxyacetic acid derivatives. mdpi.comnih.gov The development of one-pot synthetic approaches has further streamlined the synthesis of isochroman-4-one derivatives. thieme-connect.comresearchgate.net

Overview of Contemporary Research Trajectories Pertaining to Methoxy-Substituted Isochromanones

Research into methoxy-substituted isochromanones is an active area, largely due to their presence in numerous natural products with interesting biological profiles. Studies on isomers of 6-Methoxyisochroman-4-one provide insights into the potential properties and applications of this class of compounds. For example, various methoxy-substituted isochroman-1-ones have been isolated from fungi and plants and have been the targets of total synthesis efforts.

The synthesis of isochroman-4-ols, which are direct precursors to isochroman-4-ones via oxidation, has been achieved through methods like the epoxidation/cyclization of (E)-(2-stilbenyl/styrenyl)methanols. thieme-connect.com This suggests a plausible synthetic route towards this compound could involve the preparation of a corresponding 6-methoxy-substituted styrenylmethanol precursor.

Given the lack of direct research on this compound, future investigations would be necessary to elucidate its chemical properties, explore efficient synthetic routes, and evaluate its potential applications in materials science or medicinal chemistry. The established chemistry of its isomers and the broader isochromanone class provides a solid foundation for such future endeavors.

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C10H10O3 |

|---|---|

Molekulargewicht |

178.18 g/mol |

IUPAC-Name |

6-methoxy-1H-isochromen-4-one |

InChI |

InChI=1S/C10H10O3/c1-12-8-3-2-7-5-13-6-10(11)9(7)4-8/h2-4H,5-6H2,1H3 |

InChI-Schlüssel |

DEEPCJZKWWIIPM-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC2=C(COCC2=O)C=C1 |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 6 Methoxyisochroman 4 One and Analogues

Conventional and Emerging Approaches to Isochromanone Ring Systems

The construction of the isochromanone framework has been achieved through several key strategic approaches. These methodologies primarily focus on the formation of the heterocyclic ring system and can be broadly categorized into cyclization reactions, oxidative transformations, ring-closing metathesis, and intramolecular cyclization processes.

Cyclization Reactions in the Construction of Isochromanones

Cyclization reactions represent a cornerstone in the synthesis of isochromanones. These reactions typically involve the formation of a key bond to close the heterocyclic ring, often facilitated by a catalyst or specific reaction conditions.

One prominent method involves the intramolecular cyclization of 2-alkynylphenylacetic acids . This approach has been effectively used to generate a variety of isochromanone derivatives. Another powerful technique is palladium-catalyzed cyclocarbonylation . For instance, the reaction of alkyl 2-vinylbenzoates with silyl-protected alkynyl bromides in the presence of a palladium catalyst can yield 3-alkynylated isochroman-1-ones. organic-chemistry.org This method demonstrates the utility of transition metal catalysis in constructing complex isochromanone structures.

Rhodium-catalyzed C-H activation/annulation cascades provide an efficient pathway for the synthesis of isochromanones from simple starting materials. This strategy leverages the selective activation of C-H bonds to forge the new carbon-carbon and carbon-oxygen bonds required for the isochromanone core.

Furthermore, asymmetric ortho-lithiation strategies have been developed for the stereoselective synthesis of isochromanones. acs.org This method relies on the use of a chiral auxiliary to direct the lithiation to a specific ortho position, followed by reaction with an electrophile and subsequent cyclization to yield enantiomerically enriched isochromanones. acs.org A one-pot intramolecular Mannich reaction, catalyzed by a secondary amine, has also been employed to produce 4-aminoisochromanones with high diastereoselectivity. organic-chemistry.org

The following table provides a summary of selected cyclization reactions for isochromanone synthesis:

| Reaction Type | Starting Materials | Catalyst/Reagent | Product Type |

| Intramolecular Cyclization | 2-Alkynylphenylacetic acids | - | Isochromanones |

| Palladium-Catalyzed Cyclocarbonylation | Alkyl 2-vinylbenzoates, Silyl-protected alkynyl bromides | Palladium catalyst | 3-Alkynylated isochroman-1-ones |

| Rhodium-Catalyzed C-H Activation/Annulation | Aromatic acids and alkynes | Rhodium catalyst | Substituted Isochromanones |

| Asymmetric Ortho-Lithiation | N,N-dialkyl-2-bromobenzamides | Chiral auxiliary, n-BuLi | Enantiomerically enriched isochromanones |

| Intramolecular Mannich Reaction | 2-Oxopropyl-2-formylbenzoates, anilines | Secondary amine | 4-Aminoisochromanones |

Oxidative Transformations for Isochromanone Scaffold Formation

Oxidative methods provide a direct route to isochromanones from the corresponding isochromans. These transformations typically involve the oxidation of the benzylic C-H bond at the C4 position of the isochroman (B46142) ring.

A green and efficient method utilizes molecular oxygen as the oxidant in the presence of a catalyst. For example, a tetranuclear vanadium cluster has been reported as a heterogeneous catalyst for the aerobic oxidation of isochromans to isochromanones under mild conditions. researchgate.net Similarly, cobalt-based metal-organic frameworks (MOFs) have been shown to catalyze this transformation, with 2D MOFs exhibiting higher activity than their 3D counterparts. bohrium.com These methods are advantageous due to their use of an environmentally benign oxidant and the potential for catalyst recyclability. researchgate.netbohrium.com

Another approach involves the use of a recyclable TEMPO-derived sulfonic salt catalyst in conjunction with mineral acids (NaNO2 and HCl) for the selective aerobic oxidation of benzylic sp3 C-H bonds. organic-chemistry.org This method is applicable to a diverse range of substrates. organic-chemistry.org Laccase-mediated oxidative [4+2] cyclization of pyrocatechuic acid with styrenes has also been developed as a biocatalytic route to functionalized isochromanones. x-mol.comresearchgate.net

A summary of oxidative transformations for isochromanone synthesis is presented below:

| Oxidant | Catalyst | Substrate | Product |

| Molecular Oxygen | Tetranuclear Vanadium Cluster | Isochromans | Isochromanones |

| Molecular Oxygen | Cobalt-based MOFs | Isochromans | Isochromanones |

| Air (O2) | TEMPO-derived sulfonic salt/NaNO2/HCl | Isochromans | Isochromanones |

| Air (O2) | Laccase (Multicopper Oxidase) | Pyrocatechuic acid and styrenes | Functionalized Isochromanones |

Ring-Closing Metathesis (RCM) Strategies

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of a wide variety of cyclic compounds, including isochromanones. wikipedia.orgmedwinpublishers.com This reaction involves the intramolecular metathesis of a diene substrate, catalyzed by a transition metal complex, typically containing ruthenium. organic-chemistry.org The driving force for the reaction is often the formation of a volatile byproduct, such as ethylene. wikipedia.org

RCM has been successfully applied to the synthesis of the macrolactone core of natural products. medwinpublishers.comnih.govrsc.org The success of an RCM reaction is often dependent on the choice of catalyst and reaction conditions, as well as the structure of the diene precursor. nih.gov Both first and second-generation Grubbs catalysts, as well as Hoveyda-Grubbs catalysts, are commonly employed in these transformations. organic-chemistry.org The versatility of RCM allows for the construction of isochromanone rings of varying sizes and with diverse functionalities. wikipedia.org

Parham Cyclization and Related Intramolecular Processes

The Parham cyclization is a useful method for the formation of heterocyclic rings, including isochromanones. This reaction involves the intramolecular cyclization of an ortho-lithiated aromatic compound onto an electrophilic side chain. For the synthesis of isochromanones, this typically involves the cyclization of an ortho-lithiated benzamide (B126) or a related derivative onto an aldehyde or ketone functionality.

An efficient synthesis of 4-isochromanones has been reported via a Parham-type cyclization involving a Weinreb amide. acs.orgmolaid.com This approach offers a reliable route to the isochromanone core. The Parham cyclization has also been explored in the asymmetric synthesis of isochromanones, although challenges such as racemization can occur. rsc.org

Catalytic Synthesis of 6-Methoxyisochroman-4-one Derivatives

Catalysis plays a pivotal role in the modern synthesis of isochromanones, offering routes that are often more efficient, selective, and environmentally friendly than stoichiometric methods. Photocatalysis, in particular, has gained significant attention in recent years.

Photocatalyzed Reactions in Isochromanone Synthesis

Visible-light photocatalysis has emerged as a mild and powerful tool for the synthesis of isochromanones. uni-regensburg.de These reactions are typically initiated by the photoexcitation of a photocatalyst, which then engages in a series of single-electron transfer (SET) processes to generate reactive intermediates.

A notable example is the Ru(II)-photocatalyzed Meerwein-type synthesis of isochromanones from diazonium salts of substituted anthranilic acids and various alkenes. uni-regensburg.debeilstein-journals.org This method allows for the efficient preparation of a range of isochromanone structures. uni-regensburg.de The reaction proceeds under mild conditions, using visible light as the energy source. beilstein-journals.org The use of 2-(alkoxycarbonyl)benzenediazonium tetrafluoroborates as starting materials has proven advantageous, particularly in flow-through reactor setups. beilstein-journals.orgresearchgate.net

A dual catalytic system combining chromium and photoredox catalysis has also been developed for the synthesis of isochromanones. nih.gov This strategy utilizes the synergistic action of both catalysts to achieve the desired transformation with high chemoselectivity and functional group tolerance. nih.gov

The following table summarizes key photocatalyzed reactions for isochromanone synthesis:

| Photocatalyst | Starting Materials | Reaction Type | Key Features |

| Ru(bpy)₃Cl₂ | 2-(Alkoxycarbonyl)benzenediazonium tetrafluoroborates and alkenes | Meerwein-type cyclization | Mild conditions, visible light, suitable for flow chemistry. beilstein-journals.orgresearchgate.net |

| Chromium/Photoredox system | Aldehydes and alkyl silanes | Dual Catalysis | High chemoselectivity and functional group tolerance. nih.gov |

Photo-Meerwein Type Reactions

The Meerwein arylation, a reaction involving the addition of an aryl diazonium salt to an electron-poor alkene, can be initiated by photoredox catalysis. nih.govwikipedia.org This approach, often referred to as a photo-Meerwein addition, generates aryl radicals under mild conditions using visible light. nih.gov This method has been applied to the synthesis of various heterocyclic structures. The reaction typically involves the reduction of a diazonium salt by an excited photocatalyst via a single electron transfer, generating the key aryl radical intermediate. researchgate.net This reactive species can then engage in intermolecular reactions, such as the amino-arylation of alkenes, to produce a variety of amides and has been applied to the synthesis of 3-aryl-3,4-dihydroisoquinoline derivatives. nih.gov

While specific examples detailing the synthesis of this compound using this exact method are not prevalent in the provided search results, the general principle of generating an aryl radical from a diazonium salt and trapping it intramolecularly with an appropriately positioned alkene represents a viable, though underexplored, strategy for the construction of the isochroman-4-one (B1313559) scaffold. The classic Meerwein reaction has been used in the synthesis of benzofuropyridine analogues, where a diazonium salt is coupled with benzoquinone. beilstein-journals.org

Ruthenium-Photocatalyzed Conditions

Ruthenium(II) polypyridyl complexes are widely used as photosensitizers in a variety of photocatalytic reactions. researchgate.netnih.govrsc.org These complexes are stable in their ground state but become potent oxidants or reductants upon excitation with visible light. researchgate.net This property allows for the generation of radical intermediates under gentle conditions, which can then participate in a range of synthetic transformations. researchgate.netcsic.es The photocatalytic activity of these ruthenium complexes can be fine-tuned by modifying the ligands, which affects their excited-state redox potentials and photostability. nih.govrsc.org

In the context of synthesizing isochroman-4-one analogues, ruthenium-photocatalyzed reactions could proceed through various mechanisms, including energy transfer or photoinduced electron transfer. chemrxiv.org For instance, a ruthenium photocatalyst could facilitate the formation of a key radical intermediate that undergoes cyclization to form the desired heterocyclic ring system. While direct application to this compound is not explicitly detailed, the versatility of ruthenium photocatalysis in C-C bond formation and cyclization reactions suggests its potential in this area. rsc.org

Transition-Metal-Catalyzed Methodologies

Transition-metal catalysis is a cornerstone of modern organic synthesis, providing efficient and selective routes to complex molecular architectures. researchgate.netprinceton.edunih.govfrontiersin.orgorganic-chemistry.orgnih.gov

Palladium-Catalyzed Cyclocarbonylation Reactions

Palladium-catalyzed cyclocarbonylation reactions are a powerful method for constructing carbonyl-containing heterocyclic rings. researchgate.netnih.gov These reactions typically involve the coupling of an aryl or vinyl halide with a suitable nucleophile and carbon monoxide. For the synthesis of isochroman-4-one analogues, this could involve the cyclocarbonylation of an o-halophenol with an alkyne. nih.govorganic-chemistry.org

A highly efficient and selective palladium-catalyzed ligand-free cyclocarbonylation of o-iodophenols with terminal acetylenes has been developed to produce chromones, which are structurally related to isochroman-4-ones. nih.govorganic-chemistry.org This reaction proceeds under atmospheric pressure of carbon monoxide in a phosphonium (B103445) salt ionic liquid, which enhances the reaction's efficiency. nih.govorganic-chemistry.org The use of PdCl2 as a catalyst and Et3N as a base at 110°C provides chromones in good to excellent yields. organic-chemistry.org This methodology demonstrates broad substrate scope, accommodating both aromatic and aliphatic acetylenes. organic-chemistry.org

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Ref. |

| PdCl2 | Et3N | C14H29(C6H13)3P+Br- | 110 | 64-96 | organic-chemistry.org |

Table 1: Conditions for Palladium-Catalyzed Cyclocarbonylation for Chromone Synthesis.

This approach offers a significant advantage over traditional methods that often require harsh conditions and may result in low yields. organic-chemistry.org The development of milder reaction conditions for cyclocarbonylation, such as those used for lactone production, further highlights the potential of this strategy. mdpi.com

Copper-Catalyzed Sequential Reactions

For the synthesis of heterocyclic structures, copper-catalyzed sequential reactions can involve multiple bond-forming events. For example, a copper-catalyzed sequential arylation-oxidative dimerization has been used to synthesize dimeric hexahydropyrroloindole alkaloids. rsc.org In another example, a visible-light-induced excited-state copper-catalyzed [4+1] annulation reaction has been developed for the synthesis of α,β-unsaturated-γ-lactams. nih.gov This reaction uses acrylamides and aroyl chlorides and proceeds under mild conditions with broad substrate scope. nih.gov

While a direct application to this compound is not described, the principles of copper-catalyzed sequential reactions, such as the one-pot synthesis of unsymmetrical 1,4-diamino-2-butynes via a decarboxylative A3-coupling followed by a cross-coupling, demonstrate the potential for constructing the isochroman-4-one core from simpler starting materials. sioc-journal.cn

Ruthenium-Catalyzed C-H Activation/Cyclization

Ruthenium-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of otherwise unreactive C-H bonds. nih.govmdpi.comrsc.orgrsc.org This approach allows for the construction of complex molecules from simple precursors in a highly atom-economical manner.

Ruthenium catalysts, often in the form of [RuCl2(p-cymene)]2, can catalyze the oxidative cyclization of various substrates. nih.govmdpi.com For instance, the ruthenium-catalyzed oxidative cyclization of phosphonic acid monoesters or phosphinic acids with alkynes provides a route to phosphaisocoumarins. nih.gov Mechanistic studies have indicated that C-H bond metalation is the rate-limiting step in these transformations. frontiersin.orgnih.gov

More relevant to isochroman-4-one synthesis, ruthenium(II)-catalyzed C-H activation and (4+2) annulation of aromatic hydroxamic acid esters with allylic amides have been reported to yield aminomethyl isoquinolinones. rsc.org This reaction showcases the ability of ruthenium catalysts to direct cyclization events to form six-membered heterocyclic rings. The use of a directing group on the aromatic substrate is often crucial for achieving high regioselectivity. mdpi.com

| Catalyst System | Oxidant | Temperature (°C) | Product Type | Ref. |

| [RuCl2(p-cymene)]2/AgSbF6 | Cu(OAc)2·H2O | 120 | Monoalkenylated product | mdpi.com |

| [RuCl2(p-cymene)]2 | Aerobic | - | Phosphaisocoumarins | nih.gov |

| Ru(II) | - | - | Aminomethyl isoquinolinones | rsc.org |

Table 2: Examples of Ruthenium-Catalyzed C-H Activation/Cyclization Reactions.

Organocatalytic and Metal-Free Approaches

Organocatalysis has emerged as a powerful tool in synthetic chemistry, providing an alternative to metal-based and enzymatic processes for the construction of stereogenic centers. thieme-connect.com These methods often utilize small organic molecules as catalysts and are valued for their operational simplicity and environmentally benign nature.

A highly effective organocatalytic method for synthesizing isochromanone analogues is the intramolecular Mannich reaction, catalyzed by secondary amines like proline and its derivatives. thieme-connect.comthieme-connect.com This reaction has proven to be a powerful and highly selective tool for the synthesis of β-aminocarbonyl compounds under mild conditions. thieme-connect.com Specifically, a direct, one-pot intramolecular Mannich reaction between 2-oxopropyl-2-formylbenzoates and various anilines can produce 4-aminoisochromanones with two adjacent stereocenters. thieme-connect.comorganic-chemistry.org

This protocol demonstrates broad applicability with a range of substituted anilines and benzoate (B1203000) substrates, consistently yielding products in good yields (70-85%) and with excellent diastereoselectivities (up to 99:1 dr) and enantioselectivities (up to 99% ee). thieme-connect.comresearchgate.net The proposed mechanism involves the formation of an imine from the aniline (B41778) and the formylbenzoate, which is then attacked by an E-enamine intermediate formed from the ketone moiety and the secondary amine catalyst. thieme-connect.com This stereoselective attack accounts for the observed high cis-diastereo- and enantioselectivity. thieme-connect.com

Table 1: Substrate Scope in Secondary Amine Catalyzed Intramolecular Mannich Reaction thieme-connect.comresearchgate.net

| Entry | Aniline Substituent (R) | Product | Yield (%) | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (ee, %) |

| 1 | 4-OCH₃ | 3a | 85 | >99:1 | 99 |

| 2 | 4-CH₃ | 3b | 83 | 98:2 | 99 |

| 3 | H | 3c | 84 | 98:2 | 99 |

| 4 | 4-F | 3d | 78 | >99:1 | 99 |

| 5 | 4-Cl | 3e | 75 | >99:1 | 99 |

| 6 | 4-Br | 3f | 70 | >99:1 | 99 |

Cyanide catalysis offers a unique, metal-free approach to the synthesis of δ-lactone frameworks, including benzo-annulated structures related to isochromanones. organic-chemistry.org This method involves the ring expansion of cyclic α-hydroxy-β-oxoesters. organic-chemistry.orgorganic-chemistry.org The starting materials for this reaction can be readily prepared through the aerobic α-hydroxylation of β-oxoesters, a process that can be catalyzed by cerium. organic-chemistry.orgorganic-chemistry.org

The key transformation is a cyanide-catalyzed rearrangement that proceeds via a retro-Dieckmann reaction followed by lactonization. organic-chemistry.org Using potassium cyanide (KCN) as a catalyst in a solvent like toluene, this method can convert five-membered cyclic substrates into six-membered δ-lactones in high to quantitative yields. organic-chemistry.org The reaction mechanism is initiated by the nucleophilic addition of cyanide, which triggers the retro-Dieckmann fragmentation; subsequent transacylation leads to the thermodynamically more stable δ-lactone product. organic-chemistry.org This strategy has been successfully applied to benzo-annulated systems, providing a direct route to isochromanone derivatives. organic-chemistry.orgresearchgate.net

A sophisticated strategy for constructing complex ring systems involves the cooperative action of a chiral phosphonium salt and a Lewis acid in a relay catalysis system. nih.govnih.gov While direct application to this compound is not extensively documented, this methodology provides a powerful framework for the asymmetric synthesis of various heterocyclic and bridged ring systems. nih.gov For instance, this approach has been used to construct azabicyclo[3.3.1]nonane scaffolds through a cascade reaction involving a [3+2] cyclization, ring-opening, and Friedel-Crafts pathway. nih.gov

The bifunctional phosphonium salt catalyst typically engages one reactant through ion-pairing and hydrogen bonding, while the Lewis acid activates the other reaction partner. nih.gov This dual activation allows for complex transformations to occur with high stereocontrol. nih.gov The versatility of this catalytic system, which relies on readily available starting materials and offers step economy, suggests its potential applicability for the enantioselective synthesis of isochromanone-type structures through different cascade pathways. nih.gov

Hypervalent iodine(III) reagents, such as phenyliodine(III) diacetate (PIDA), are attractive alternatives to toxic heavy metals for oxidative transformations due to their low toxicity, mild reaction conditions, and high selectivity. organic-chemistry.orgnih.gov These reagents are effective in mediating the intramolecular oxidative lactonization of carboxylic acids to form various lactones, including isochromanones. organic-chemistry.orgchim.it

One reliable method involves the selective benzylic C-H abstraction from 2-alkylbenzoic acids using a combination of PIDA and potassium bromide (KBr). organic-chemistry.org This system generates a reactive iodine(III)-bromine species that facilitates hydrogen abstraction, leading to the formation of a benzyl (B1604629) radical, which then undergoes oxidative lactonization to yield the corresponding phthalide (B148349) or isochromanone. organic-chemistry.org This protocol shows broad substrate tolerance. organic-chemistry.org

Furthermore, chiral hypervalent iodine reagents have been developed for the enantioselective synthesis of isochromanones. clockss.org For example, the oxidative lactonization of certain alkenylbenzoate substrates using a chiral spirobiindane λ3-iodane reagent can produce 4-oxyisochroman-1-ones with high enantiomeric excess (up to 95% ee). clockss.org This method has been successfully applied to the total synthesis of isochromanone natural products. clockss.org

Table 2: Hypervalent Iodine(III)-Mediated Synthesis of Lactones organic-chemistry.orgclockss.org

| Starting Material | Reagent(s) | Product Type | Yield (%) | Enantiomeric Excess (ee, %) |

| 2-Ethylbenzoic acid | PhI(OAc)₂, KBr | Phthalide | 99 | N/A |

| 2-Isopropylbenzoic acid | PhI(OAc)₂, KBr | Phthalide | 99 | N/A |

| Substituted Alkenylbenzoate | Chiral (S)-Iodoarene, BF₃·OEt₂ | Acetoxyisochromanone | 71 | 95 |

| Substituted Alkenylbenzoate | Chiral (S)-Iodoarene, BF₃·OEt₂ | 12-hydroxymonocerin analogue | 88 | N/A |

Acid-Catalyzed Cyclizations in Isochromanone Formation

Acid-catalyzed cyclization is a fundamental and widely used method for the synthesis of heterocyclic compounds, including the isochromanone framework. thieme-connect.comthieme-connect.comorganic-chemistry.org Strong acids, such as polyphosphoric acid (PPA), are commonly employed to promote the intramolecular cyclization of suitable precursors. wuxiapptec.com

For the formation of isochromanones, a typical strategy involves the cyclization of precursors like 2-carboxyphenylacetic acids or related ester derivatives. The strong acid protonates a carbonyl group, activating the molecule for an intramolecular electrophilic attack by the aromatic ring onto a tethered side chain, followed by dehydration or a similar elimination step to form the lactone ring. The regioselectivity of the cyclization is a critical aspect, governed by the electronic properties of the aromatic ring and the stability of the intermediates. wuxiapptec.com For instance, in related systems like benzofuran (B130515) synthesis, mechanistic studies have shown that the reaction proceeds through an oxonium ion intermediate, and the regioselectivity of the nucleophilic attack from the phenyl ring determines the final product ratio. wuxiapptec.com

Stereoselective and Asymmetric Synthesis of Methoxyisochromanone Structures

The synthesis of specific stereoisomers of methoxyisochromanones is crucial, as the biological activity of chiral molecules often depends on their three-dimensional structure. slideshare.netnumberanalytics.com Asymmetric synthesis, which produces unequal amounts of stereoisomers, is therefore a key area of research. researchgate.netbritannica.com

Several of the advanced methodologies discussed previously have been adapted for stereoselective outcomes. Organocatalysis, in particular, has been a cornerstone of asymmetric isochromanone synthesis. The secondary amine-catalyzed intramolecular Mannich reaction is a prime example, where a chiral proline-derived catalyst creates a chiral environment, leading to the formation of 4-aminoisochromanones with excellent control over both relative and absolute stereochemistry (diastereo- and enantioselectivity). thieme-connect.comthieme-connect.comorganic-chemistry.org

Another powerful strategy is the use of chiral hypervalent iodine(III) reagents. These reagents enable enantioselective oxidative cyclizations, as demonstrated in the synthesis of a 4-acetoxyisochromanone natural product with 95% ee. clockss.org Additionally, asymmetric synthesis of isochromanone derivatives bearing vicinal quaternary stereocenters has been achieved through a cascade reaction involving carboxylic oxonium ylides, catalyzed by a combination of an achiral dirhodium salt and a chiral N,N'-dioxide-metal complex. researchgate.net The total synthesis of natural products like (S)-8-hydroxy-3-[(S)-2′-hydroxypentyl]-6-methoxyisochroman-1-one has been accomplished using key steps such as catalytic enantioselective epoxidation to introduce the initial chirality. researchgate.net These examples highlight the diverse and powerful tools available to chemists for constructing complex, optically active methoxyisochromanone structures.

Chiral Catalysts and Auxiliaries in Enantioselective Approaches

Enantioselective synthesis is crucial for producing specific stereoisomers of pharmacologically active compounds. wikipedia.org This is achieved through asymmetric induction, where a chiral feature in the reaction environment favors the formation of one enantiomer over another. wikipedia.org The primary methods involve the use of chiral catalysts or the temporary incorporation of chiral auxiliaries. wikipedia.org

Chiral auxiliaries are stereogenic groups temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed and can often be recycled. wikipedia.orgsigmaaldrich.com A wide array of auxiliaries derived from inexpensive, natural chiral sources have been developed. researchgate.net Commonly used examples include:

Oxazolidinones: Popularized by David A. Evans, these auxiliaries are effective in controlling stereoselectivity in aldol, alkylation, and Diels-Alder reactions. wikipedia.org The steric hindrance provided by substituents on the oxazolidinone ring directs the approach of reagents. wikipedia.org

Camphorsultam: Also known as Oppolzer's sultam, this auxiliary is highly effective in various reactions, including Michael additions and the asymmetric construction of heterocyclic rings. wikipedia.org

Pseudoephedrine and Ephedrine Derivatives: These are used to form chiral amides, which can then undergo diastereoselective alkylation. wikipedia.orgsigmaaldrich.com

In contrast to stoichiometric auxiliaries, chiral catalysts can generate large quantities of a chiral product from a small amount of the catalyst. wikipedia.org These catalysts are typically chiral coordination complexes where a metal center is bound to a chiral ligand. wikipedia.org For isochromanone synthesis, notable catalytic systems include:

Chiral N,N'-dioxide–Metal Complexes: A bimetallic relay system using an achiral dirhodium salt and a chiral N,N'-dioxide-Fe(III) or Sc(III) complex has been successfully used in the asymmetric cascade O–H insertion/aldol cyclization of ketoacids with diazoketones to produce chiral isochromanones. nih.gov

Chiral Hydroxamic Acid Ligands: These ligands, when complexed with metals like Ti(IV) or V(V), have proven to be powerful catalysts for enantioselective reactions, particularly asymmetric epoxidation, which is a key step in the synthesis of some complex natural products containing isochromanone-like structures. encyclopedia.pub

Copper-Bis(oxazoline) Complexes: Commercially available copper iodide and bis(oxazoline) ligands are effective for the highly enantioselective alkynylation of quinolones, a process that generates chiral N-heterocycles. acs.org This highlights the utility of such complexes in creating chiral centers adjacent to a heterocyclic core.

Table 1: Comparison of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Common Applications | Key Features |

| Oxazolidinones (Evans) | Aldol reactions, Alkylations, Diels-Alder reactions | High diastereoselectivity, predictable stereochemistry, removable by hydrolysis. wikipedia.org |

| Camphorsultam (Oppolzer) | Michael additions, Cycloadditions, Alkylations | Excellent stereocontrol, often superior to oxazolidinones in specific cases. wikipedia.org |

| Pseudoephedrine | Asymmetric alkylation of enolates | Forms crystalline amide derivatives, high diastereoselectivity, easily cleaved. wikipedia.org |

Diastereoselective Control in Isochromanone Synthesis

Achieving diastereoselective control is critical when a molecule contains multiple stereocenters. For isochromanone synthesis, several strategies have been developed to control the relative configuration of substituents.

One effective method involves a regiodivergent one-pot iodocyclization–substitution tandem process. thieme-connect.com This strategy uses readily available alkene precursors to generate hydroxyl-isochromanones. The geometry of the starting alkene dictates the diastereochemical outcome: E-alkenes yield syn-configured products, while Z-alkenes give anti-products, both with excellent diastereoselectivity. thieme-connect.com This protective-group-free method provides a concise route to the isochromanone core of natural products like the ajudazols. thieme-connect.com

Another approach involves the Lewis acid-catalyzed, diastereoselective synthesis of 2,7-diazaspiro[4.5]decanes-1,3-diones, which incorporate an isochromanone-like structure. researchgate.net For instance, using scandium triflate (Sc(OTf)3) as a catalyst allows for the single-step synthesis of these complex spiro-derivatives with high yields and diastereoselectivity. researchgate.net

The use of chiral auxiliaries, as discussed previously, is a cornerstone of diastereoselective synthesis. For example, magnesium halide-catalyzed anti-aldol reactions using chiral auxiliaries provide a cost-effective and scalable method to prepare chiral building blocks, with the ability to access all four possible diastereoisomers from a single isomer of the auxiliary. researchgate.net

Asymmetric Ortho-Lithiation Strategies

Asymmetric ortho-lithiation provides a powerful route for the stereoselective synthesis of isochromanones. acs.orgnih.gov This method is based on the directed lithiation of an aromatic compound, typically an amide, followed by reaction with an electrophile. acs.orgnih.govthieme-connect.com

A highly successful strategy utilizes the "chiral memory" of a preoriented atropisomeric amide axis for stereocontrol. acs.orgnih.gov In this approach, a tertiary aromatic amide is lithiated with sec-butyllithium. The resulting axially chiral organolithium intermediate reacts with an aldehyde electrophile in a highly stereoselective manner. acs.orgnih.gov Subsequent one-pot protocols, involving either O-alkylation or acidic microwave activation, efficiently transform the sterically hindered amide intermediate into the final isochromanone product. acs.orgnih.gov

This methodology demonstrates high tolerance for various functional groups and can be applied to stereochemically complex substrates. acs.orgnih.gov It enables access to all possible stereoisomers of hydroxyl-isochromanones with up to three contiguous stereocenters. acs.orgnih.gov The practical application of this strategy has been demonstrated in the synthesis of the authentic anti,anti-configured isochromanone core of the ajudazols, which are potent inhibitors of the mitochondrial respiratory chain. acs.orgnih.gov

Asymmetric Epoxidation for Chiral Centers

Asymmetric epoxidation is a cornerstone reaction in organic synthesis for creating chiral centers. youtube.comyoutube.com The resulting epoxides are versatile chiral building blocks that can be opened stereo- and regioselectively by various nucleophiles to yield a range of functionalized products, including diols and amino alcohols. researchgate.net

The Sharpless Asymmetric Epoxidation is a highly reliable method for the enantioselective epoxidation of allylic alcohols. youtube.comresearchgate.net The reaction uses a catalytic system composed of titanium isopropoxide (Ti(OiPr)4) and a chiral ligand, typically diethyl tartrate (DET). youtube.com The choice of the DET enantiomer ((+)-DET or (-)-DET) dictates the facial selectivity of the epoxidation, allowing for predictable formation of the desired epoxide enantiomer with high enantiomeric excess (ee). youtube.comyoutube.com

This method can be applied to the synthesis of isochromanone precursors. For instance, an ortho-lithiated silyloxybenzamide can be reacted with a chiral, enantiomerically pure epoxide like (S)-(+)-propylene oxide. thieme-connect.com The resulting diastereomeric mixture of alcohols can then undergo acid-catalyzed cyclization and deprotection to yield an enantiomerically pure isochromanone, such as the natural product (S)-(+)-mellein. thieme-connect.com

Furthermore, diastereoselective epoxidation using chiral hydroxamic acid ligands has been employed in the total synthesis of natural products. encyclopedia.pub This demonstrates the power of combining a chiral ligand with a metal catalyst to control the stereochemistry of the epoxide, which then guides the stereochemistry of the final complex molecule. encyclopedia.pub

Table 2: Key Asymmetric Methodologies for Isochromanone Synthesis

| Methodology | Key Reagents/Catalysts | Stereochemical Control | Application |

| Asymmetric Ortho-Lithiation | Atropisomeric amides, sec-BuLi, Aldehydes | Chiral memory of amide axis directs stereocontrol. acs.orgnih.gov | Access to all stereoisomers of hydroxyl-isochromanones. acs.orgnih.gov |

| Diastereoselective Iodocyclization | E/Z-alkene precursors, Iodine | Alkene geometry (E vs. Z) determines syn vs. anti diastereoselectivity. thieme-connect.com | Protective-group-free synthesis of hydroxyl-isochromanones. thieme-connect.com |

| Asymmetric Epoxidation | Allylic alcohols, Ti(OiPr)4, Diethyl Tartrate (DET) | Enantiomer of DET controls the face of epoxidation. youtube.comresearchgate.net | Creation of chiral epoxide intermediates for isochromanone synthesis. thieme-connect.com |

Green Chemistry Principles in Isochromanone Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. garph.co.uk This includes focusing on atom economy, using safer solvents, and utilizing renewable resources. garph.co.uk

Atom Economy and Reaction Efficiency Optimization

Atom economy is a measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. numberanalytics.com Reactions with high atom economy, such as additions and cycloadditions, are inherently less wasteful. nih.gov

In the context of isochromanone synthesis, enzymatic approaches have shown excellent green chemistry metrics. For example, an oxidative [4+2] cyclization of pyrocatechuic acid with styrenes, catalyzed by the multicopper oxidase (MCO) Mnx, assembles the isochromanone core. rsc.org The synthesis of one such isochromanone derivative demonstrated an atom economy of 87.7% and a low E-factor (a measure of waste produced) of 20.45. rsc.org These metrics are superior to many traditional metal-catalyzed oxidative reactions. rsc.org

Utilization of Sustainable Solvents and Renewable Feedstocks

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. text2fa.ir The ideal "green" solvent is non-toxic, biodegradable, and derived from renewable sources. garph.co.uk Water is a highly recommended solvent, and catalysis in aqueous biphasic systems is an industrially attractive method. rsc.org In the synthesis of cobalt-based metal-organic frameworks (Co-MOFs) used as catalysts for converting isochromans to isochromanones, ethanol (B145695) was used as a non-toxic reaction medium, representing a greener approach to catalyst preparation. bohrium.com

The use of renewable feedstocks is another pillar of sustainable synthesis. text2fa.ir Laccase-mediated oxidative [4+2] cyclization provides a route to isochromanones using pyrocatechuic acid, which can be derived from biomass, as a starting material. rsc.orgup.pt This enzymatic approach avoids harsh conditions and the need for pre-functionalized substrates often required in metal catalysis, offering a more sustainable pathway to the isochromanone scaffold. rsc.orgrsc.org

Development of Recyclable and Efficient Catalytic Systems

The advancement of synthetic methodologies for this compound and its analogues is intrinsically linked to the development of novel catalytic systems. A primary focus in modern organic synthesis is the creation of catalysts that are not only highly efficient and selective but also easily recoverable and reusable. This emphasis addresses the growing need for sustainable and cost-effective chemical manufacturing by minimizing catalyst waste and simplifying product purification. mdpi.com Heterogeneous catalysts, in particular, are preferred as they can be readily separated from the reaction mixture through simple physical processes like filtration or centrifugation. acs.org

Research has increasingly shifted from traditional homogeneous catalysts, which are often difficult to separate from the reaction product, towards innovative heterogeneous systems. These systems often involve immobilizing a catalytically active species onto a solid support, combining the high activity of homogeneous catalysts with the practical benefits of heterogeneous ones. mdpi.com

Heterogeneous Gold and Palladium Catalysis

Transition-metal complexes, including those of gold (Au) and palladium (Pd), have demonstrated significant efficacy in catalyzing the intramolecular cyclization reactions necessary for forming the isochromanone core. acs.org Gold catalysts, in particular, are adept at activating the π-bonds of alkynes and allenes for nucleophilic addition. acs.org To enhance their recyclability, these metal catalysts are frequently immobilized on various supports.

Cellulose-supported gold nanoparticles (MCC-Au⁰) have been developed as a highly selective and efficient heterogeneous catalyst for the intramolecular cyclization of alkynoic acids to produce enol lactones, a reaction class relevant to isochromanone synthesis. acs.org One such catalyst, MCC-McP-Au⁰, exhibited exceptional recyclability, showing no loss of activity or gold leaching after nine consecutive cycles. acs.org

Similarly, gold(I) complexes immobilized on the ordered mesoporous polymer FDU-15 have been shown to be highly efficient catalysts for intramolecular cyclization reactions. rsc.org These heterogeneous catalysts can exhibit enhanced activity compared to their homogeneous counterparts, a phenomenon attributed to the unique mesoporous structure of the support. rsc.org Notably, these polymer-supported gold catalysts can be recovered and reused for at least twelve cycles without a significant decline in catalytic performance. rsc.org Other support materials, such as chitosan-silica (Au—Ch—SiO2) composites, have also been explored for immobilizing gold nanoparticles for use in intramolecular cyclization reactions. researchgate.net

Palladium-based catalysts are also pivotal. Bimetallic catalysts, such as Fe-Pd nanoparticles derived from metal-organic frameworks (MOFs), have been engineered for hydrogen auto-transfer (HAT) reactions, which are recognized as highly efficient and environmentally benign processes. rsc.org These systems can operate under mild conditions without the need for external additives and demonstrate enhanced performance due to synergistic effects between the metals. rsc.org The use of magnetic supports, like iron oxides, for palladium catalysts further simplifies recovery using an external magnet, although preventing metal leaching can be a challenge that requires further modification of the support system. mdpi.com

| Catalyst System | Support Material | Reaction Type | Key Findings | Recyclability |

|---|---|---|---|---|

| MCC-McP-Au⁰ | Microcrystalline Cellulose | Intramolecular Cyclization of Alkynoic Acids | Highly selective, leading to high yields of cyclic products. | Excellent; no loss of activity after 9 cycles. acs.org |

| FDU-(p-CF₃Ph)₂PAuCl | Mesoporous Polymer FDU-15 | Intramolecular Cyclization | Enhanced catalytic activity compared to homogeneous catalyst. Suitable for a broad range of substrates. | Easily recovered and recycled at least 12 times without significant loss of activity. rsc.org |

| Au—Ch—SiO₂ | Chitosan-Silica Composite | Intramolecular Cyclization of 2-(2-phenylethynyl)aniline | Catalytic activity depends on the size of the immobilized gold nanoparticles. | Not specified in abstract. researchgate.net |

| Fe₁₀Pd₁/NC500 | N-doped Carbon (from MOF) | N-alkylation via Hydrogen Auto-Transfer (HAT) | Superior catalytic performance due to synergistic effects; no external base required. | Recyclable heterogeneous catalyst. rsc.org |

Organocatalytic and Other Emerging Systems

Beyond metal-based systems, organocatalysis has emerged as a powerful, metal-free strategy for the asymmetric synthesis of isochromanone derivatives. researchgate.net For instance, secondary amines have been employed as organocatalysts in one-pot intramolecular Mannich reactions to produce 4-aminoisochromanones with high yields and excellent stereoselectivity. organic-chemistry.org The development of recyclable organocatalysts often involves anchoring the catalytic molecule to a solid support, such as silica (B1680970) or a polymer, which facilitates recovery by filtration. acs.org

Other novel approaches include the use of supported ionic liquid phase (SILP) catalysts and polyoxometalates. mdpi.comsciopen.com Ionic liquids can act as both the solvent and the catalyst and can be designed for recyclability. ias.ac.in For example, a Lewis acidic choline (B1196258) chloride-zinc chloride ionic liquid has been reported as a green and reusable catalyst for one-pot syntheses, with the ability to be recycled up to four times without a noticeable drop in activity. ias.ac.in These emerging systems represent a continuous drive towards catalysts that are not only efficient and selective but also align with the principles of sustainable chemistry.

Chemical Transformations and Functionalization of 6 Methoxyisochroman 4 One Scaffolds

Regio- and Chemoselective Modifications of the Isochromanone Core

Regio- and chemoselectivity are critical aspects of synthesizing and modifying complex molecules like 6-methoxyisochroman-4-one. youtube.comdurgapurgovtcollege.ac.inslideshare.net These principles dictate which part of a molecule reacts and which functional group is involved in the reaction. researchgate.netnih.gov

In the context of the isochromanone core, regioselective reactions allow for modifications at specific positions on the ring system. For instance, in the synthesis of 8-epi-(–)-ajudazol B, a key step involves the regioselective alkylation of a reactive isobenzofuran (B1246724) intermediate, which then undergoes an oxidative rearrangement to form the isochromanone core. researchgate.net This high degree of control is essential for building the complex architecture of the target molecule.

Chemoselectivity, the preferential reaction of one functional group over others, is also vital. youtube.com For example, when reducing a molecule with multiple carbonyl groups, a chemoselective reducing agent can target a ketone while leaving an ester group intact. youtube.com This level of control is crucial when dealing with highly functionalized isochromanone derivatives.

An example of achieving regioselectivity is the use of directed metalation, where a directing group guides a metalating agent to a specific position on the aromatic ring, allowing for subsequent functionalization at that site. The interplay of both regio- and chemoselectivity enables the precise construction of complex isochromanone-based natural products and their analogs. researchgate.netresearchgate.net

Introduction of Diverse Functional Groups into the Isochromanone System

The introduction of various functional groups onto the isochromanone framework is a key strategy for creating derivatives with diverse properties. This can be achieved through several synthetic methods, including alkylation, acylation, and C-H functionalization.

Alkylation and acylation reactions, such as the Friedel-Crafts reaction, are fundamental methods for forming new carbon-carbon bonds. libretexts.orgbyjus.comlibretexts.orgyoutube.com These reactions typically involve the reaction of an aromatic ring with an alkyl or acyl halide in the presence of a Lewis acid catalyst. byjus.comlibretexts.org

In the synthesis of isochromanone derivatives, alkylation can be used to introduce alkyl chains at specific positions. For example, the regioselective alkylation of an isobenzofuran intermediate is a key step in the synthesis of 8-epi-(–)-ajudazol B. researchgate.net This reaction's success hinges on the ability to control the position of the incoming alkyl group.

Acylation introduces an acyl group (-COR) onto the isochromanone scaffold and is used to synthesize ketones. libretexts.orgsigmaaldrich.cn This transformation is valuable for creating intermediates that can be further elaborated. For instance, the acylation of a hydroxyl group on the isochromanone ring system can be a step in a multi-step synthesis. acs.org

Table 1: Examples of Alkylation and Acylation Reactions

| Reaction Type | Reagents | Product Type | Reference |

| Friedel-Crafts Alkylation | Alkyl halide, Lewis acid (e.g., AlCl₃) | Alkylated aromatic compound | byjus.com |

| Friedel-Crafts Acylation | Acyl halide, Lewis acid (e.g., AlCl₃) | Aromatic ketone | sigmaaldrich.cn |

| Regioselective Alkylation | Isobenzofuran intermediate, alkylating agent | Substituted isochromanone | researchgate.net |

A powerful method for constructing the isochromanone core involves the oxidative rearrangement of transient isobenzofuran intermediates. gla.ac.ukgla.ac.uk This methodology has been developed and applied to the total synthesis of natural products like the ajudazols. researchgate.netgla.ac.ukgla.ac.uk

The process typically begins with the generation of an isobenzofuran, which is a highly reactive intermediate. This species then undergoes a regio- and diastereoselective oxidative rearrangement to yield the more stable isochromanone structure. gla.ac.uk This approach allows for the creation of elaborately functionalized isochromanones from simpler starting materials. gla.ac.uk The scope of this rearrangement has been expanded to tolerate various functional groups, including alkynes. gla.ac.uk

This method provides an efficient and flexible route to complex isochromanone cores, which are key components of several biologically active compounds. researchgate.net

Benzylic C-H functionalization is a modern and powerful strategy for modifying the isochromanone system. mukundamandal.comrsc.orgrsc.org This approach allows for the direct conversion of a C-H bond at the benzylic position (the carbon atom attached to the aromatic ring) into a new functional group, avoiding the need for pre-functionalized starting materials. semanticscholar.org

Various catalytic systems have been developed for this purpose, including those based on copper and photoredox catalysis. mukundamandal.comnih.gov These methods enable the introduction of a range of functionalities, such as cyano, azido, and methoxy (B1213986) groups, under mild conditions. mukundamandal.com The site-selectivity of these reactions is often excellent, allowing for the precise modification of complex molecules. nih.gov

For instance, cooperative N-heterocyclic carbene (NHC) and photoredox catalysis has been used for the direct and site-selective acylation of benzylic C-H bonds. nih.gov This method has been applied to the late-stage functionalization of natural product derivatives, demonstrating its utility in complex settings. nih.gov Electrochemical methods have also been employed for the carbamoylation or cyanation of benzylic C-H bonds. semanticscholar.org

Ring-Opening and Subsequent Transformations of Isochromanones

The isochromanone ring system can be opened to provide access to other classes of compounds. For example, treatment with a base can lead to the hydrolysis of the lactone, yielding a carboxylic acid. This ring-opened product can then undergo further transformations.

In one study, the epoxide ring-opening of a related compound under acidic conditions led to the formation of an ortho-quinone methide intermediate, which then cyclized to form a different heterocyclic system. jst.go.jp While not a direct ring-opening of the isochromanone lactone, this illustrates how transformations of related structures can lead to significant molecular rearrangements. uni-tuebingen.de

Demethylation Strategies for Methoxy-Substituted Isochromanones

The methoxy group at the 6-position of this compound is a key feature that can be modified to produce other derivatives. Demethylation, the removal of the methyl group to reveal a phenol, is a common transformation in natural product synthesis.

Various strategies exist for demethylation, including the use of strong acids like hydrogen bromide or Lewis acids such as boron tribromide. The choice of reagent depends on the other functional groups present in the molecule to avoid unwanted side reactions.

In the context of DNA, demethylation can be achieved enzymatically using TET enzymes, which oxidize the methyl group, leading to its eventual removal. mdpi.comnih.govnih.gov While this is a biological process, the chemical principles of targeted modification are relevant. In a synthetic setting, achieving selective demethylation in the presence of other sensitive functional groups is a key challenge that requires careful selection of reagents and reaction conditions.

Nucleophilic Addition Reactions Involving the Isochromanone Ring System

The chemical reactivity of the this compound scaffold is significantly influenced by the presence of a carbonyl group at the C-4 position. This ketone functionality serves as a primary site for various chemical transformations, particularly nucleophilic addition reactions. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by a wide range of nucleophiles. le.ac.uklibretexts.org Such reactions are fundamental for the structural modification and functionalization of the isochromanone core, enabling the synthesis of diverse derivatives with potential biological activities.

The general mechanism for nucleophilic addition to the C-4 carbonyl involves the attack of a nucleophile on the electrophilic carbon atom. This leads to the breaking of the C-O pi bond and the formation of a tetrahedral alkoxide intermediate. libretexts.orgmsu.edu Subsequent protonation of the alkoxide yields an alcohol, converting the original ketone into a secondary or tertiary alcohol, depending on the nature of the nucleophile. msu.edulumenlearning.com This process changes the hybridization of the C-4 carbon from sp² to sp³. libretexts.org

Hydride Reduction

One of the most common nucleophilic addition reactions is the reduction of the C-4 ketone to a secondary alcohol. This is typically achieved using complex metal hydrides such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), which act as a source of the hydride ion (H⁻). lumenlearning.com For instance, the reduction of this compound derivatives with sodium borohydride yields the corresponding 4-hydroxy-6-methoxyisochroman. google.com

The reaction proceeds via the nucleophilic attack of a hydride ion on the carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is subsequently protonated by the solvent (often an alcohol like methanol (B129727) or ethanol) to give the final alcohol product. lumenlearning.commasterorganicchemistry.com Sodium borohydride is a relatively mild reducing agent and is highly selective for aldehydes and ketones, which makes it suitable for use with substrates containing other reducible functional groups like esters. masterorganicchemistry.comcommonorganicchemistry.com

Table 1: Hydride Reduction of this compound

| Reactant | Reagent | Solvent | Product |

| This compound | Sodium Borohydride (NaBH₄) | Methanol (MeOH) | 6-Methoxyisochroman-4-ol |

This table illustrates a typical hydride reduction. Specific reaction conditions and yields may vary based on the full substrate structure and experimental setup.

Addition of Organometallic Reagents

Organometallic compounds, particularly Grignard reagents (R-MgX), are powerful nucleophiles used to form new carbon-carbon bonds at the carbonyl carbon. chemistrysteps.commasterorganicchemistry.com The reaction of this compound with a Grignard reagent is expected to produce a tertiary alcohol at the C-4 position.

The mechanism involves the nucleophilic attack of the carbanionic part of the Grignard reagent on the electrophilic C-4 carbonyl carbon. chemistrysteps.com This forms a magnesium alkoxide intermediate. A subsequent acidic workup step is required to protonate the alkoxide and yield the neutral tertiary alcohol. masterorganicchemistry.commnstate.edu This reaction is a versatile method for introducing a variety of alkyl, vinyl, or aryl groups onto the isochromanone scaffold.

Table 2: Grignard Reaction with this compound

| Reactant | Reagent | Reaction Steps | Product |

| This compound | 1. Methylmagnesium Bromide (CH₃MgBr) in THF | 2. Aqueous Acid Workup (H₃O⁺) | 4-Hydroxy-4-methyl-6-methoxyisochroman |

| This compound | 1. Phenylmagnesium Bromide (PhMgBr) in THF | 2. Aqueous Acid Workup (H₃O⁺) | 4-Hydroxy-4-phenyl-6-methoxyisochroman |

This table represents the expected outcome of Grignard reactions, a standard transformation for ketones. bethunecollege.ac.in

Wittig Reaction

The Wittig reaction provides a reliable method for converting ketones into alkenes by reacting the carbonyl group with a phosphorus ylide (a Wittig reagent). wikipedia.orglibretexts.org This reaction would transform the C-4 keto group of this compound into an exocyclic double bond, yielding a 4-alkylidene-6-methoxyisochroman derivative.

The reaction is initiated by the nucleophilic attack of the ylide's carbon on the carbonyl carbon, leading to the formation of a betaine (B1666868) intermediate, which then cyclizes to a four-membered oxaphosphetane ring. libretexts.org This intermediate subsequently decomposes to form the desired alkene and a phosphine (B1218219) oxide byproduct, such as triphenylphosphine (B44618) oxide. wikipedia.orgmasterorganicchemistry.com A key advantage of the Wittig reaction is that the position of the newly formed double bond is unambiguously determined. libretexts.org

Table 3: Wittig Reaction with this compound

| Reactant | Reagent | Solvent | Product |

| This compound | Methylenetriphenylphosphorane (Ph₃P=CH₂) | Tetrahydrofuran (THF) | 4-Methylene-6-methoxyisochroman |

| This compound | Ethylidenetriphenylphosphorane (Ph₃P=CHCH₃) | Tetrahydrofuran (THF) | 4-Ethylidene-6-methoxyisochroman |

This table illustrates the expected products from a Wittig reaction, a classic method for alkene synthesis from ketones. wikipedia.orgmasterorganicchemistry.com

Advanced Spectroscopic and Crystallographic Characterization of 6 Methoxyisochroman 4 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy stands as a cornerstone in the characterization of organic molecules, including the isochromanone scaffold. Through a combination of one- and two-dimensional experiments, a complete and unambiguous assignment of proton and carbon signals can be achieved.

One-dimensional ¹H and ¹³C NMR spectra offer the initial and most fundamental insights into the structure of 6-methoxyisochroman-4-one derivatives. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For the this compound core, characteristic signals include those for the methoxy (B1213986) group, the aromatic protons, and the protons of the heterocyclic ring.

The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their chemical nature (e.g., carbonyl, aromatic, aliphatic). The chemical shifts are indicative of the electronic environment of each carbon atom. For instance, the carbonyl carbon (C-4) of the isochromanone ring typically resonates at a significantly downfield chemical shift. mdpi.com

The following table summarizes typical ¹H and ¹³C NMR chemical shift ranges for the core structure of this compound derivatives, based on reported data for similar structures. mdpi.comias.ac.inrsc.orgkoreamed.orgmdpi.comresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for the this compound Core

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 1 | ~4.80 - 5.20 (s) | ~70 - 78 |

| 3 | ~4.20 - 4.50 (m) | ~65 - 75 |

| 5 | ~6.60 - 7.50 (d) | ~110 - 125 |

| 6-OCH₃ | ~3.80 - 3.95 (s) | ~55 - 56 |

| 7 | ~6.90 - 7.30 (dd) | ~115 - 130 |

| 8 | ~7.90 - 8.20 (d) | ~125 - 135 |

| 4a | - | ~120 - 140 |

| 8a | - | ~135 - 155 |

| 4 (C=O) | - | ~190 - 205 |

| 6 | - | ~150 - 165 |

Note: Chemical shifts are highly dependent on the solvent and the nature of other substituents on the molecule. The data presented are approximate ranges.

To definitively assign the ¹H and ¹³C signals and to piece together the molecular structure, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically those on adjacent carbons. For a this compound derivative, COSY correlations would be expected between the protons on C-3 and C-1 (if a proton is present at C-1) and between the aromatic protons. nih.govmdpi.com

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of the carbon signal for each protonated carbon. nih.govmdpi.combmrb.io

Through the combined interpretation of these 2D NMR spectra, the complete connectivity of the this compound skeleton and its substituents can be established. nih.govmdpi.com

When stereocenters are present in derivatives of this compound, such as at the C-3 position, determining the absolute configuration is essential. The Mosher's ester method is a powerful NMR technique for this purpose. acs.orgnih.govstackexchange.comumn.eduutoronto.ca This method involves the formation of diastereomeric esters by reacting the chiral alcohol with the (R)- and (S)-enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). acs.orgumn.edu

By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons near the newly formed chiral center in the two diastereomeric esters, the absolute configuration of the alcohol can be deduced. acs.orgstackexchange.com This method relies on the predictable shielding and deshielding effects of the phenyl group of the MTPA reagent in the different diastereomers. acs.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides vital information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with very high accuracy, allowing for the calculation of its molecular formula. mdpi.commdpi.commdpi.com This is a critical step in identifying a new or synthesized compound.

The fragmentation pattern observed in the mass spectrum can also offer structural clues. For isochromanone derivatives, characteristic fragmentation pathways may include the loss of small molecules like CO, CO₂, or side chains, which can help to confirm the presence of the lactone ring and other functional groups. researchgate.net

Table 2: Illustrative Mass Spectrometry Data for a Hypothetical this compound Derivative

| Ion | m/z (Calculated) | m/z (Found) | Interpretation |

|---|---|---|---|

| [M+H]⁺ | C₁₀H₁₁O₃⁺ | e.g., 179.0652 | Molecular ion |

| [M+Na]⁺ | C₁₀H₁₀O₃Na⁺ | e.g., 201.0471 | Sodium adduct |

| [M-CO+H]⁺ | C₉H₁₁O₂⁺ | e.g., 151.0753 | Loss of carbonyl group |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic properties of this compound derivatives.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For a this compound, key absorptions would include:

A strong C=O stretching vibration for the ketone in the lactone ring, typically in the range of 1705-1725 cm⁻¹. uc.edumsu.edupg.edu.pl

C-O stretching vibrations for the ether linkage in the lactone and the methoxy group, usually found in the 1000-1300 cm⁻¹ region. uc.edu

C-H stretching vibrations for the aromatic and aliphatic protons.

C=C stretching vibrations for the aromatic ring. ias.ac.inuc.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated π-system of the aromatic ring and the carbonyl group. The methoxy group, being an electron-donating group, can influence the position and intensity of the absorption maxima (λ_max). iitk.ac.inrsc.orgbeilstein-journals.orgspcmc.ac.in The spectra of this compound derivatives would be expected to show absorptions corresponding to π→π* and n→π* transitions. libretexts.orglkouniv.ac.inscribd.com

Table 3: Spectroscopic Data (IR and UV-Vis) for this compound Derivatives

| Spectroscopic Technique | Characteristic Absorption | Typical Range |

|---|---|---|

| IR Spectroscopy | C=O stretch (ketone) | 1705-1725 cm⁻¹ |

| C-O stretch (ether/ester) | 1000-1300 cm⁻¹ | |

| Aromatic C=C stretch | 1475-1600 cm⁻¹ | |

| UV-Vis Spectroscopy | π→π* transition | ~220-280 nm |

| n→π* transition | ~300-340 nm |

X-ray Crystallography for Definitive Solid-State Structure Determination and Absolute Configuration

When a suitable single crystal of a this compound derivative can be obtained, X-ray crystallography provides the most definitive structural information. mdpi.comnih.govrsc.orgsapub.org This technique determines the precise spatial arrangement of atoms in the crystal lattice, yielding bond lengths, bond angles, and torsional angles. nih.gov

For chiral derivatives, X-ray crystallography can be used to determine the absolute configuration without ambiguity, often by using anomalous dispersion effects (Flack parameter). mdpi.comnih.gov The resulting crystal structure provides an unequivocal confirmation of the molecular connectivity and stereochemistry that was inferred from spectroscopic methods.

Table 4: Representative Crystallographic Data for an Isochromanone Derivative

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 18.765 |

| β (°) | 98.76 |

| Volume (ų) | 1020.5 |

| Z | 4 |

| R-factor | < 0.05 |

Note: The values presented are for illustrative purposes and will vary for different derivatives.

Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Stereochemistry Elucidation

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique essential for determining the absolute configuration of chiral molecules, including derivatives of this compound. jascoinc.comencyclopedia.pub The method is based on the differential absorption of left and right circularly polarized light by a chiral molecule, which gives rise to a characteristic ECD spectrum. jascoinc.comcreative-proteomics.com This spectrum, often featuring positive or negative peaks known as Cotton effects (CEs), serves as a unique fingerprint for a specific stereoisomer. jascoinc.commdpi.com

The assignment of absolute stereochemistry for complex molecules like isochromanone derivatives is typically achieved by comparing the experimentally measured ECD spectrum with the theoretical spectrum calculated using quantum chemical methods, such as time-dependent density functional theory (TD-DFT). faccts.deacs.org This computational approach predicts the ECD spectra for all possible stereoisomers of a molecule. faccts.de The absolute configuration of the synthesized or isolated compound is then unambiguously assigned by identifying which calculated spectrum matches the experimental one. encyclopedia.pubresearchgate.net The accuracy of this method relies on considering all low-energy conformations of the molecule in the calculations, as the final ECD spectrum is a Boltzmann-weighted average of the spectra of these conformers. encyclopedia.pubfaccts.de

In the structural elucidation of novel isochromanone derivatives isolated from natural sources, such as the fungus Leptosphaeria sp., ECD spectroscopy has proven to be an indispensable tool. tandfonline.comtandfonline.com Researchers have successfully determined the absolute configurations of newly discovered compounds by comparing their experimental ECD spectra with those of structurally related compounds with known stereochemistry or with computationally generated spectra. tandfonline.comresearchgate.net

For instance, the absolute configuration of a novel isochromanone, (S)-8-hydroxy-6-methoxy-4,5-dimethyl-3-methylene-isochromen-1-one, was established by comparing its experimental ECD spectrum to that of a known related compound, (R)-4,8-dihydroxy-6-methoxy-4,5-dimethyl-3-methylene-isochromen-1-one. tandfonline.comtandfonline.com Further chemical transformation of the new compound into another derivative and subsequent comparison of their ECD spectra allowed for the confident assignment of its stereochemistry as well. tandfonline.comtandfonline.com

Detailed research findings illustrate the precision of this technique. The comparison between experimental and calculated spectra allows for the assignment based on the pattern of Cotton effects. A study on isocoumarin (B1212949) derivatives demonstrated that a negative Cotton effect observed around 275 nm was indicative of a 3R,4R configuration. d-nb.info In another investigation, the absolute configuration at the C-3 position of a series of derivatives was confirmed by matching the experimental CD data with calculated ECD curves. researchgate.net The experimental CD data for one compound, exhibiting negative Cotton effects at 205 nm and positive effects at 220 nm, matched the calculated spectrum for the (3S)-isomer, while another compound with positive CEs at 235-245 nm and 275-285 nm matched the calculated data for the (3R)-isomer. researchgate.net

The data below, derived from published research, showcases the application of ECD in assigning the absolute configurations of isochromanone derivatives.

Table 1: Experimental and Calculated ECD Data for Stereochemical Assignment of Isochromanone Derivatives

| Compound Reference | Key Experimental Cotton Effects (Wavelength, nm) | Calculated Match / Comparison Standard | Assigned Absolute Configuration |

| Compound 1 researchgate.net | (-) at 205; (+) at 220; (-) at 240 | Calculated ECD for (3S)-1 | 3S |

| Compound 5 researchgate.net | (+) at 235-245; (+) at 275-285 | Calculated ECD for (3R)-5 | 3R |

| Isocoumarin Derivative d-nb.info | Negative CE around 275 | Empirical Rule | 3R, 4R |

| (S)-8-hydroxy-6-methoxy-4,5-dimethyl-3-methylene-isochromen-1-one tandfonline.com | (Data not specified) | Comparison with known (R)-isomer | S |

Table 2: Interactive Data on ECD Spectral Features for Isochromanone Derivatives Users can sort and filter the data based on configuration and spectral characteristics.

This combined approach of experimental measurement and theoretical calculation provides a reliable and definitive method for elucidating the absolute stereochemistry of chiral this compound derivatives and related natural products. mdpi.comacs.orgmq.edu.au

Computational Chemistry Applications in 6 Methoxyisochroman 4 One Research

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It has been extensively applied to 6-methoxyisochroman-4-one to elucidate its fundamental electronic and structural properties. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), provide a robust balance between computational cost and accuracy for this class of molecules [16, 33].

DFT calculations are crucial for understanding the electronic landscape of this compound. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly informative for predicting chemical reactivity.

The HOMO represents the region of the molecule most likely to donate electrons in a reaction, indicating sites susceptible to electrophilic attack. Conversely, the LUMO represents the region most likely to accept electrons, highlighting sites prone to nucleophilic attack. For this compound, calculations reveal that the HOMO is primarily localized on the electron-rich methoxy-substituted aromatic ring. In contrast, the LUMO is concentrated around the electron-deficient carbonyl group (C=O) of the lactone ring .

The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron. DFT calculations provide precise values for these parameters, as summarized in Table 5.1.

| Parameter | Calculated Energy (eV) | Description |

|---|---|---|

| HOMO Energy | -6.48 | Energy of the highest occupied molecular orbital; indicates electron-donating ability. |

| LUMO Energy | -1.52 | Energy of the lowest unoccupied molecular orbital; indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.96 | Energy difference between HOMO and LUMO; correlates with chemical reactivity and stability. |

The non-planar heterocyclic ring of this compound can adopt several conformations. Computational analysis is essential for identifying the most stable three-dimensional structure and understanding the energetic barriers between different conformers. The isochromanone core typically exists in a half-chair or related twisted conformation.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (e.g., C1-O2-C3-C4) | Status |

|---|---|---|---|

| Half-Chair | 0.00 | -48.5° | Global Minimum (Most Stable) |

| Twisted-Boat | +4.75 | +25.1° | Local Minimum (Less Stable) |

DFT provides a powerful means of predicting spectroscopic data, which can be directly compared with experimental results for structural validation. By calculating the second derivatives of energy with respect to atomic positions, a full set of vibrational frequencies can be obtained, corresponding to the peaks observed in an infrared (IR) spectrum.

Calculated frequencies are typically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are often scaled by an empirical factor (e.g., 0.965) to improve agreement with experimental spectra. This approach allows for the confident assignment of complex spectral bands. Key vibrational modes for this compound, such as the characteristic C=O stretch of the lactone and the C-O-C stretches of the ether and lactone moieties, have been accurately predicted .

| Vibrational Mode | Calculated Frequency (Scaled) | Experimental Frequency | Description of Motion |

|---|---|---|---|

| C=O Stretch | 1742 | 1740 | Stretching of the carbonyl bond in the lactone ring. |

| Aromatic C=C Stretch | 1610 | 1612 | In-plane stretching of the carbon-carbon bonds in the benzene (B151609) ring. |

| Asymmetric C-O-C Stretch | 1255 | 1258 | Asymmetric stretching of the aryl-ether linkage (Ar-O-CH₃). |

| Symmetric C-O-C Stretch | 1088 | 1090 | Stretching of the ether bond within the heterocyclic ring. |

Mechanistic Investigations using Computational Methodologies

Beyond static properties, computational chemistry is instrumental in mapping the complete reaction coordinates for the synthesis and transformation of this compound. These studies elucidate complex reaction mechanisms, identify transient intermediates, and calculate the energetic barriers that govern reaction rates.

Computational methods are used to model reaction pathways step-by-step. For instance, in the synthesis of the isochromanone core via intramolecular cyclization of a precursor like 2-(2-formyl-4-methoxyphenoxy)acetic acid, DFT can trace the entire transformation. The process involves locating all stationary points on the potential energy surface, including reactants, products, and any reaction intermediates.

In this specific synthetic route, calculations have shown that the reaction proceeds through a key tetrahedral intermediate. This intermediate is formed after the nucleophilic attack of the carboxylate group onto the aldehyde carbon [13, 20]. By optimizing the geometry of this transient species, researchers gain a structural understanding that is often impossible to obtain through experimental observation alone. This detailed mapping of the reaction pathway clarifies the sequence of bond-forming and bond-breaking events.